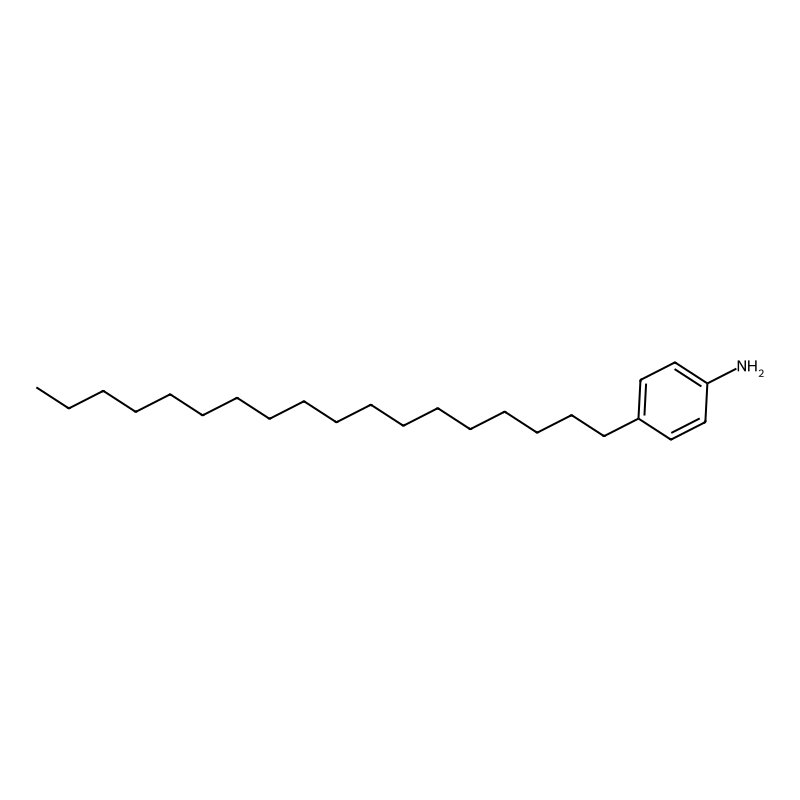

4-Octadecylaniline

Content Navigation

Addressing the insolubility of polyaniline and unstable interfacial films, 4-Octadecylaniline (CAS 114235-67-5) offers a unique long-chain amphiphilic building block. Key benefits:

- Enables stable Langmuir-Blodgett film deposition for pyroelectric sensors.

- Produces organic-soluble poly(4-octadecylaniline) for conductive inks and coatings.

- Imparts extreme hydrophobicity for superhydrophobic surfaces. Procure from SMolecule with batch-to-batch consistency for reliable R&D and scale-up.

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Synonyms

Purity

Package Size

4-Octadecylaniline (CAS 114235-67-5) is a highly hydrophobic, long-chain alkyl-substituted aromatic amine. Featuring an 18-carbon straight alkyl chain at the para position of an aniline core, it serves as a critical amphiphilic building block in materials science. Unlike standard aniline, this compound is specifically procured for its ability to form highly ordered Langmuir-Blodgett (LB) films and as a monomer for synthesizing processable, organic-soluble poly(alkylaniline) derivatives. Its primary industrial and research value lies in its dual functionality: the amine group enables oxidative polymerization and hydrogen bonding, while the octadecyl tail provides massive van der Waals cohesive energy, driving self-assembly at interfaces and imparting extreme hydrophobicity to downstream materials .

Research Fit

Attempting to substitute 4-octadecylaniline with unsubstituted aniline or shorter-chain analogs (such as 4-butylaniline or 4-dodecylaniline) leads to catastrophic failures in interfacial processing and polymer solubility. Standard aniline cannot form stable Langmuir monolayers at the air-water interface due to its high water solubility and lack of hydrophobic packing. While medium-chain anilines (e.g., dodecylaniline) exhibit some amphiphilic behavior, they lack the critical van der Waals interactions required to form highly condensed, stable monolayers capable of high-fidelity Langmuir-Blodgett transfer. Furthermore, in the synthesis of conductive polymers, the 18-carbon chain is necessary to overcome the strong interchain hydrogen bonding of the polyaniline backbone; substituting with shorter chains results in polymers with drastically reduced solubility in non-polar organic solvents, directly bottlenecking solution-processing workflows [1].

Chain Length Sensitivity

Pyroelectric Performance in Alternate-Layer Langmuir-Blodgett Films

In the fabrication of noncentrosymmetric alternate-layer Langmuir-Blodgett films, 4-octadecylaniline acts as a superior amine component when paired with carboxylic acids (e.g., 22-tricosenoic acid). Studies demonstrate that these systems achieve exceptionally high pyroelectric coefficients, reaching up to 0.65 nC cm^-2 K^-1. This performance significantly exceeds that of entirely aliphatic amine baselines, as the aromatic ring of 4-octadecylaniline promotes the formation of 'sideways dimers' and specific hydrogen-bonding geometries that amplify the change in polarization with temperature [1].

| Evidence Dimension | Pyroelectric coefficient |

| Target Compound Data | 0.65 nC cm^-2 K^-1 (in 22-tricosenoic acid alternate layers) |

| Comparator Or Baseline | Entirely aliphatic amine baselines (significantly lower coefficient) |

| Quantified Difference | Enhanced polarization response due to aromatic-driven sideways dimerization |

| Conditions | Alternate-layer LB film architecture measured across varying temperatures |

Procurement of 4-octadecylaniline is essential for engineering high-sensitivity pyroelectric sensors and thermal imaging films where maximizing the polarization response is critical.

Solubility and Processability of Derived Polyanilines

Oxidative polymerization of 4-octadecylaniline yields poly(4-octadecylaniline), a conductive polymer derivative with profound processing advantages over its unsubstituted counterpart. While standard polyaniline (PANI) is notoriously intractable and insoluble in most common organic solvents due to rigid backbone interactions, the incorporation of the 18-carbon alkyl chain acts as an internal plasticizer. This modification enables high solubility in non-polar solvents, allowing for facile spin-coating, casting, and integration into hydrophobic matrices without the need for complex external dopants [1].

| Evidence Dimension | Organic solvent solubility |

| Target Compound Data | Highly soluble in non-polar solvents |

| Comparator Or Baseline | Unsubstituted polyaniline (insoluble/intractable) |

| Quantified Difference | Transition from intractable solid to solution-processable polymer |

| Conditions | Standard chemical oxidative polymerization and subsequent solvent extraction |

Buyers requiring solution-processable conductive polymers for coating or printing applications must select the octadecyl-substituted monomer to bypass the severe solubility bottlenecks of standard aniline.

Hydrophobicity and Monolayer Cohesion at the Air-Water Interface

The 18-carbon tail of 4-octadecylaniline provides the necessary van der Waals cohesive energy to form stable, solid-condensed Langmuir monolayers at the air-water interface. Compared to shorter-chain analogs like 4-butylaniline or 4-dodecylaniline, which suffer from lower collapse pressures and partial subphase dissolution, 4-octadecylaniline maintains structural integrity during compression. This stability is quantitatively reflected in its ability to be transferred onto solid substrates via the Langmuir-Blodgett technique with high transfer ratios, yielding highly hydrophobic surfaces and robust templating environments for 2D polymerization [1].

| Evidence Dimension | Monolayer stability and transferability |

| Target Compound Data | Stable solid-condensed phase with high LB transfer fidelity |

| Comparator Or Baseline | 4-butylaniline / 4-dodecylaniline (lower collapse pressure, partial dissolution) |

| Quantified Difference | Prevention of film collapse and subphase loss during compression |

| Conditions | Langmuir trough compression at the air-water interface |

For surface modification and nanostructured film fabrication, the 18-carbon chain guarantees the monolayer stability required for reproducible, defect-free deposition.

DBSA-doped: 8×10⁻⁴ S cm⁻¹

Full solubility in non-polar solvents

Fabrication of Pyroelectric Sensors and Thermal Imaging Films

Driven by its ability to form highly ordered, noncentrosymmetric alternate-layer Langmuir-Blodgett films with massive pyroelectric coefficients, 4-octadecylaniline is a premier precursor for thin-film thermal sensors. Its specific hydrogen-bonding dynamics with long-chain carboxylic acids make it the optimal choice for maximizing thermal-to-electrical signal conversion [1].

Synthesis of Solution-Processable Conductive Coatings

Because its polymerized form, poly(4-octadecylaniline), overcomes the notorious insolubility of standard polyaniline, this monomer is ideal for formulating conductive inks and coatings. It allows manufacturers to utilize standard organic solvents for spin-coating or printing conductive traces on flexible substrates without relying on corrosive or highly specialized solvent systems [2].

Hydrophobic Surface Modification and Liquid Marble Stabilization

The extreme hydrophobicity imparted by the 18-carbon alkyl chain makes 4-octadecylaniline derivatives highly effective for creating superhydrophobic surfaces or stabilizing liquid marbles. The robust van der Waals packing ensures that the resulting coatings or polymerized particles provide a durable barrier against moisture, suitable for advanced encapsulation or self-cleaning materials [3].

Application Fit Matrix

References

- [1] Pyroelectric Activity in Calix[8]arene/Amine Langmuir Blodgett Films: New Insights into the Mechanism of Polarization Variation with Temperature. Langmuir.

- [2] Transfer of Materials from Water to Solid Surfaces Using Liquid Marbles. Langmuir.

- [3] Synthesis at the Air-Water Interface of a Two-Dimensional Semi-Interpenetrating Network Based on Poly(dimethylsiloxane) and Cellulose Acetate Butyrate. Langmuir.

XLogP3

Wikipedia

Explore Compound Types